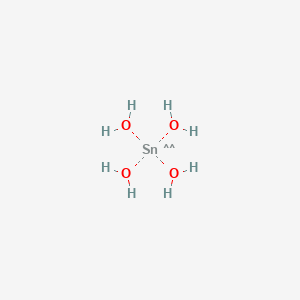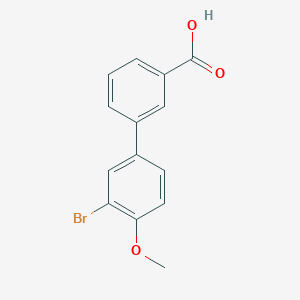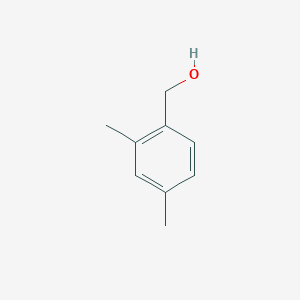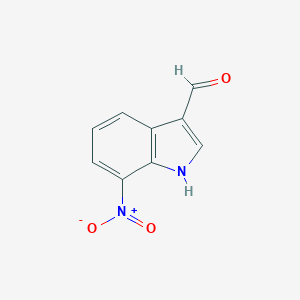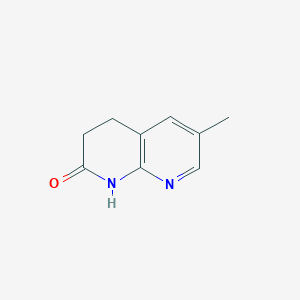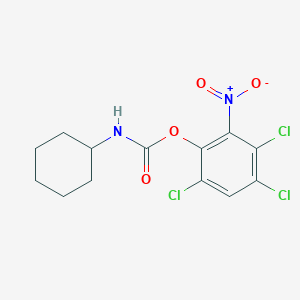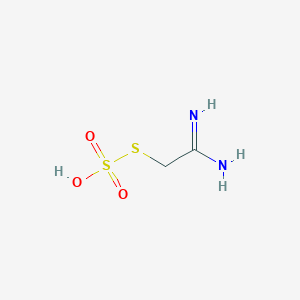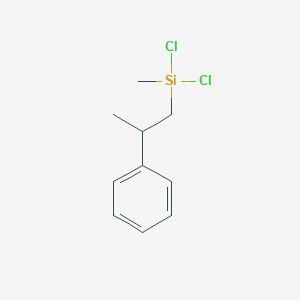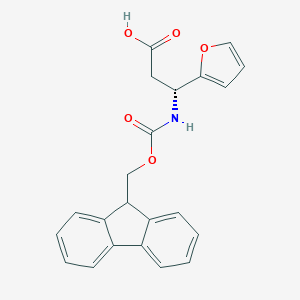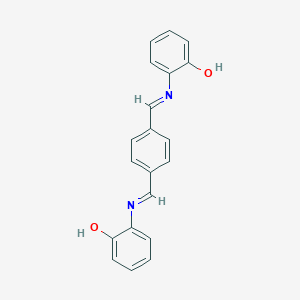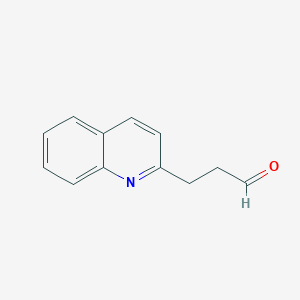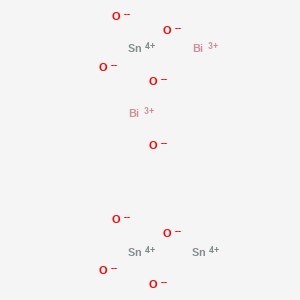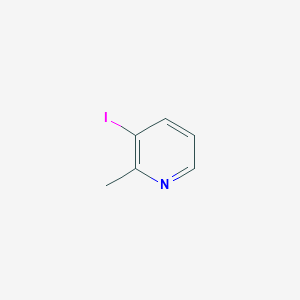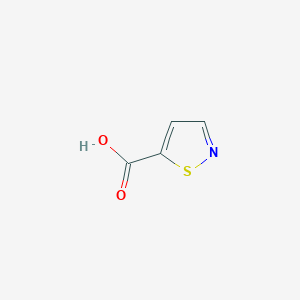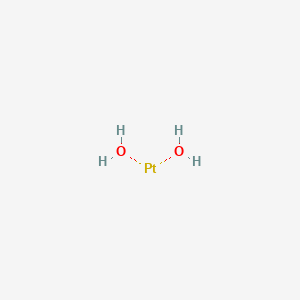
Platinum hydroxide (Pt(OH)2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum hydroxide (Pt(OH)2) is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. Pt(OH)2 is a white crystalline powder that is soluble in water and has a molecular weight of 245.11 g/mol. In
Applications De Recherche Scientifique
Pt(OH)2 has been studied for its potential applications in various scientific research fields, including catalysis, electrochemistry, and biomedical research. Pt(OH)2 has been shown to have excellent catalytic activity in various chemical reactions, including hydrogenation, oxidation, and reduction reactions. In electrochemistry, Pt(OH)2 has been used as an electrode material due to its high conductivity and stability.
Mécanisme D'action
The mechanism of action of Pt(OH)2 is not well understood, but it is believed to interact with biological molecules, particularly proteins and enzymes. Pt(OH)2 has been shown to inhibit the activity of certain enzymes, such as lactate dehydrogenase, by binding to their active sites and disrupting their function.
Effets Biochimiques Et Physiologiques
Pt(OH)2 has been shown to have biochemical and physiological effects on various biological systems. In vitro studies have shown that Pt(OH)2 can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. Pt(OH)2 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Pt(OH)2 in lab experiments is its high catalytic activity, which makes it a useful catalyst in various chemical reactions. However, Pt(OH)2 is relatively expensive and can be difficult to synthesize, which limits its widespread use in research.
Orientations Futures
There are several potential future directions for research on Pt(OH)2. One area of interest is the development of Pt(OH)2-based catalysts for use in fuel cells and other energy applications. Another area of research is the potential use of Pt(OH)2 as an anticancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to understand the mechanism of action of Pt(OH)2 and its potential effects on biological systems.
Conclusion
In conclusion, Pt(OH)2 is a chemical compound with unique properties and potential applications in various scientific research fields. Its high catalytic activity and potential anticancer properties make it an area of interest for future research. However, its high cost and difficulty in synthesis limit its widespread use in research. Further studies are needed to fully understand the mechanism of action of Pt(OH)2 and its potential effects on biological systems.
Méthodes De Synthèse
Pt(OH)2 can be synthesized by the reaction of platinum (IV) chloride (PtCl4) with sodium hydroxide (NaOH) in the presence of hydrogen peroxide (H2O2) as an oxidizing agent. The reaction results in the formation of Pt(OH)2 and sodium chloride (NaCl) as a byproduct. The reaction can be represented as follows:
PtCl4 + 4NaOH + 2H2O2 → Pt(OH)2 + 4NaCl + 2H2O
Propriétés
Numéro CAS |
12135-23-8 |
|---|---|
Nom du produit |
Platinum hydroxide (Pt(OH)2) |
Formule moléculaire |
H4O2Pt |
Poids moléculaire |
231.11 g/mol |
Nom IUPAC |
platinum;dihydrate |
InChI |
InChI=1S/2H2O.Pt/h2*1H2; |
Clé InChI |
FPJNQJHCHVUNTK-UHFFFAOYSA-N |
SMILES |
O.O.[Pt] |
SMILES canonique |
[OH-].[OH-].[Pt+2] |
Autres numéros CAS |
12135-23-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



